3-(Methoxymethyl)-8-quinolinol

Description

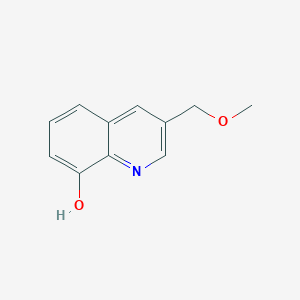

3-(Methoxymethyl)-8-quinolinol is a derivative of 8-quinolinol (8-hydroxyquinoline), a heterocyclic compound with a hydroxyl group at the 8-position of the quinoline ring. The methoxymethyl (-CH2-O-CH3) substituent at the 3-position introduces steric and electronic modifications that influence its physicochemical properties and biological activity.

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

3-(methoxymethyl)quinolin-8-ol |

InChI |

InChI=1S/C11H11NO2/c1-14-7-8-5-9-3-2-4-10(13)11(9)12-6-8/h2-6,13H,7H2,1H3 |

InChI Key |

HYQAHWLXBFESQU-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=CN=C2C(=C1)C=CC=C2O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

-

Antiviral Activity

- Research indicates that derivatives of 8-hydroxyquinoline can inhibit viral replication, suggesting potential applications in antiviral drug development. For instance, compounds with similar structures have shown efficacy against various viruses, including HIV and influenza.

- Anticancer Properties

- Chelating Agents

Biochemical Applications

- Enzyme Inhibition

- Fluorescent Probes

Material Science Applications

- Organic Light-Emitting Diodes (OLEDs)

Case Studies

-

Anticancer Activity Evaluation

- A study evaluated the anticancer activity of several quinoline derivatives against human cervical carcinoma cells (HeLa). The results indicated that compounds with similar structures to this compound exhibited significant cytotoxic effects, highlighting the potential for further development as chemotherapeutic agents .

- Neuroprotective Effects

Comparison with Similar Compounds

Key Research Findings

Position-Specific Effects :

- Methylation at the 4-position (pyridyl ring) improves PL efficiency but reduces thermal stability, whereas 5-methylation decreases both PL and EL performance .

- Methoxymethyl groups may reduce intermolecular interactions, enhancing charge transport in organic light-emitting devices (OLEDs) .

Biological Implications: Halogenated 8-quinolinols (e.g., 5,7-dibromo) form cytotoxic lanthanide complexes with DNA intercalation capabilities . Unsubstituted 8-quinolinol exhibits dual antioxidant/pro-oxidant behavior depending on metal chelation, but methoxymethyl derivatives may shift this balance .

Thermal Degradation: 8-Quinolinol derivatives degrade under thermal stress, producing smaller fragments like pentyl indazole 3-carboxylic acid . Methoxymethyl substitution could alter degradation pathways, improving stability.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the methoxymethyl group at the 3-position of 8-quinolinol?

- Methodological Answer : The methoxymethyl group can be introduced via alkylation reactions. For example, 8-quinolinol derivatives are first methylated (e.g., using dimethyl sulfate) to protect the hydroxyl group, followed by regioselective alkylation with a methoxymethylating agent (e.g., methoxymethyl chloride) under controlled conditions. Demethylation via acidic or basic hydrolysis restores the hydroxyl group while retaining the methoxymethyl substituent. This approach is analogous to the synthesis of 2-isopropyl-8-quinolinol described in alkylation protocols .

Q. How does the methoxymethyl substituent at position 3 influence the chelation properties of 8-quinolinol with transition metals?

- Methodological Answer : The methoxymethyl group introduces steric and electronic effects. Steric hindrance may reduce coordination flexibility, while the electron-donating methoxy group could modulate the ligand’s electron density, altering metal-binding affinity. Comparative studies using UV-vis spectroscopy, cyclic voltammetry, and X-ray crystallography (as in lanthanide complexes of dihalo-8-quinolinol derivatives) are recommended to quantify these effects .

Q. What analytical techniques are critical for characterizing 3-(Methoxymethyl)-8-quinolinol and its derivatives?

- Methodological Answer : Key techniques include:

- NMR spectroscopy for confirming substituent positions (e.g., δ 3.3–3.5 ppm for methoxymethyl protons).

- X-ray diffraction to resolve steric effects on molecular geometry .

- ESI-MS and IR spectroscopy to validate metal-ligand stoichiometry in complexes .

Advanced Research Questions

Q. How can the redox behavior of this compound and its metal complexes be systematically evaluated?

- Methodological Answer : Use a combination of assays:

- Deoxyribose degradation assay to assess antioxidant/pro-oxidant activity under varying pH and metal concentrations.

- Cyclic voltammetry to measure redox potentials and electron-transfer kinetics.

- Bacterial respiration assays (e.g., on Curtobacterium flaccumfacies) to correlate redox activity with biological effects. These methods were critical in resolving contradictory roles of 8-quinolinol derivatives .

Q. How can researchers reconcile conflicting hypotheses about the primary mode of action (e.g., metal chelation vs. direct redox activity) of 8-quinolinol derivatives?

- Methodological Answer : Design comparative experiments:

- Compare biological activity (e.g., cytotoxicity, antimicrobial effects) of the free ligand versus its pre-formed metal complexes.

- Use metal-depleted growth media to isolate redox-driven effects from chelation. Evidence from studies on 8-quinolinol’s iron complexes showed reduced antibacterial activity in complexed forms, suggesting redox activity dominates .

Q. What is the impact of the methoxymethyl group on regioselectivity during electrophilic halogenation of 8-quinolinol derivatives?

- Methodological Answer : Halogenation patterns depend on the substituent’s electronic and steric effects. For example, in acidic conditions, 8-quinolinol undergoes halogenation at position 5, while basic conditions favor position 7. The methoxymethyl group at position 3 may further direct substitution via resonance or steric blocking. MO calculations and competitive halogenation experiments (as in chlorination/bromination studies) can predict and validate regioselectivity .

Q. What methodologies are recommended for evaluating the cytotoxicity of this compound derivatives?

- Methodological Answer :

- IC50 determination using cell viability assays (e.g., MTT on liver cancer BEL7404 cells).

- DNA interaction studies via UV-vis titration, fluorescence quenching, and agarose gel electrophoresis to identify intercalation or groove-binding modes. For example, dihalo-8-quinolinolato-lanthanides showed IC50 values <50 nM, with DNA intercalation as a key mechanism .

Q. How can the corrosion inhibition potential of this compound be rigorously tested in academic research?

- Methodological Answer :

- Perform electrochemical impedance spectroscopy (EIS) and polarization tests on metal surfaces (e.g., steel) in corrosive media.

- Compare inhibition efficiency with unsubstituted 8-quinolinol and other derivatives. Structural analogs like 5-substituted ethers of 8-quinolinol have shown promise in preliminary studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.